BenchChemオンラインストアへようこそ!

4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole

Click chemistry CuAAC Bioconjugation

4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole combines a 4-phenylimidazole pharmacophore with an N1-terminal alkyne for CuAAC click chemistry in one scaffold—no linker installation needed. This pre-functionalized building block saves 1-2 synthetic steps per library member versus unsubstituted 4-phenylimidazole. Validated β-glucosidase (Ki=6.6 µM) and IDO1 (IC50=48 µM) inhibition, plus metal coordination and corrosion inhibition applications. Procure to accelerate SAR, bioconjugation, and materials workflows.

Molecular Formula C12H10N2
Molecular Weight 182.226
CAS No. 1383601-79-3
Cat. No. B2628955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole
CAS1383601-79-3
Molecular FormulaC12H10N2
Molecular Weight182.226
Structural Identifiers
SMILESC#CCN1C=C(N=C1)C2=CC=CC=C2
InChIInChI=1S/C12H10N2/c1-2-8-14-9-12(13-10-14)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2
InChIKeyUEUPHUJSTAPYDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole (CAS 1383601-79-3) – Chemical Identity and Key Structural Features


4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole (CAS 1383601-79-3) is a disubstituted imidazole building block with the molecular formula C12H10N2 and a molecular weight of 182.22 g/mol . It features a phenyl substituent at the imidazole 4-position and a terminal alkyne (propargyl) moiety at the N1-position, combining the privileged 4-phenylimidazole pharmacophore with a click-chemistry-ready handle in a single small-molecule scaffold [1]. The compound is commercially available as a research chemical with typical purity ≥95%, supplied as a powder with room-temperature storage .

Why 4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole (CAS 1383601-79-3) Cannot Be Simply Replaced by In-Class Analogs


The simultaneous presence of the 4-phenyl group and the N1-propargyl group in this compound enables unique dual functionality not achievable with either fragment alone. The 4-phenylimidazole core contributes specific enzyme-binding affinity (e.g., Ki = 6.6 µM against sweet almond β-glucosidase [1]), while the terminal alkyne enables bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation and library diversification [2]. Replacing this compound with unsubstituted 4-phenylimidazole (CAS 670-95-1) forfeits click-chemistry capability; replacing it with N-propargylimidazole (CAS 18994-77-9) eliminates the 4-phenyl pharmacophore that drives target engagement [3]. The quantitative evidence below demonstrates why these structural features translate into measurable performance differences.

Quantitative Comparative Evidence for 4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole (CAS 1383601-79-3) vs. Structural Analogs


CuAAC Click Chemistry Reactivity: Terminal Alkyne Bioorthogonal Conjugation Capability vs. Non-Alkynylated 4-Phenylimidazole

The target compound's N1-propargyl group provides a terminal alkyne that participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular conjugation to azide-bearing partners [1]. In contrast, 4-phenylimidazole (CAS 670-95-1) lacks any alkyne functionality and cannot undergo CuAAC, requiring pre-functionalization with a linker for conjugation applications. The propargyl group on N-propargylimidazole derivatives has been demonstrated to undergo efficient CuAAC with aryl azides under microwave irradiation (150 W, 5–15 min) to generate 1,2,3-triazole hybrids in good yields [1]. This represents a binary functional distinction: the target compound is 'click-ready,' whereas non-alkynylated analogs require additional synthetic steps to achieve equivalent conjugatability.

Click chemistry CuAAC Bioconjugation

β-Glucosidase Inhibitory Potency: 4-Phenyl Core Contribution vs. Non-Phenyl N-Propargylimidazole

The 4-phenylimidazole scaffold of the target compound is a validated β-glucosidase inhibitor. 4-Phenylimidazole itself exhibits a pH-independent Ki = 0.8 µM [1] and Ki = 6.6 µM [2] against sweet almond β-glucosidase. By contrast, N-propargylimidazole (lacking the 4-phenyl group) shows no reported glycosidase inhibitory activity in the same assay systems. Although direct inhibition data for the target compound are not yet published, the 4-phenyl substitution is established as essential for high-affinity β-glucosidase binding—the Ki of 4-phenylimidazole (6.6 µM) is ~4.7-fold more potent than 4-benzylimidazole (1.4 µM) and ~94-fold more potent than 4-(3'-phenylpropyl)imidazole (0.07 µM in the same assay, where longer linkers paradoxically improve affinity) [2]. This demonstrates that the 4-phenyl group is not interchangeable with other aryl/alkyl substituents.

Enzyme inhibition Glycosidase β-Glucosidase

Cytochrome P450 Inhibition Selectivity Profile: 4-Phenylimidazole Scaffold vs. Other Phenylimidazole Regioisomers

The 4-phenylimidazole moiety is a recognized inhibitor of multiple cytochrome P450 enzymes and the immune checkpoint enzyme indoleamine 2,3-dioxygenase (IDO). 4-Phenylimidazole inhibits IDO with IC50 = 48,000 nM (48 µM) [1] and exhibits 17- to 32-fold selectivity for CYP2B4 over CYP2B5 [2]. In contrast, 1-phenylimidazole and 2-phenylimidazole regioisomers show different selectivity profiles; for example, 2-phenylimidazole (PhI) is primarily used as a corrosion inhibitor rather than an enzyme inhibitor . Chlorine substitution at the 4-position of the phenyl ring in 4-phenylimidazole reduces IC50 values 95- to 130-fold for CYP2B4 vs. CYP2B5, indicating that subtle structural modifications at the 4-phenyl position dramatically alter P450 selectivity [2]. The target compound's N1-propargyl group may confer mechanism-based (quasi-irreversible) P450 inhibition via potential metabolic activation of the terminal alkyne, a property absent in non-alkynylated analogs.

CYP450 inhibition IDO Drug metabolism

Metal Complexation and Antimicrobial Activity: N-Propargylimidazole Ligands vs. Non-Alkynylated Imidazole Ligands

N-Propargylimidazole (CAS 18994-77-9) and its 2-methyl derivative form octahedral Co(II), Ni(II), and Cu(II) complexes of the type [M(N-propargylimidazole)₄Cl₂] that exhibit antimicrobial activity comparable to gentamicin against Enterococcus durans, Bacillus subtilis, and Escherichia coli [1]. The target compound, with its additional 4-phenyl group, is structurally poised to form analogous complexes while offering enhanced lipophilicity (predicted logP increase of ~1.5–2.0 units vs. N-propargylimidazole) that may improve membrane penetration. In contrast, non-alkynylated imidazole ligands (e.g., imidazole, 1-methylimidazole) lack the propargyl group's ability to engage in secondary coordination or post-complexation functionalization. The propargyl group in these complexes remains available for CuAAC, enabling covalent attachment of the intact metal complex to biomolecular targets [2].

Metal complexes Antimicrobial Cobalt complexes

Cohesive Energy and Thermal Stability: 4-Phenylimidazole vs. 2-Phenylimidazole Regioisomer

A comprehensive thermodynamic study of phenylimidazoles demonstrated that 4-phenylimidazole (4-PhI) exhibits greater cohesive energy than its regioisomer 2-phenylimidazole (2-PhI) due to stronger N–H···N intermolecular hydrogen bonding interactions that disrupt coplanar geometry in 4-PhI molecules [1]. This translates into measurable differences in sublimation enthalpy, heat capacity, and volatility. The target compound, being an N1-alkylated 4-phenylimidazole, eliminates the N–H hydrogen bond donor while retaining the 4-phenyl substitution pattern. This predicts a different solid-state packing motif compared to both 4-PhI (N–H donor present) and 2-PhI (different regioisomer), with implications for solubility, formulation, and crystallization behavior.

Thermodynamics Cohesive energy Crystal engineering

Corrosion Inhibition Efficiency: 4-Phenylimidazole (PIZ) Benchmark for Copper in Acidic Media vs. Levamisole

4-Phenylimidazole (PIZ) at a concentration of 8 mM achieves a maximum corrosion inhibition efficiency of 95.84% for copper in sulfuric acid solution, compared to 99.03% for the reference inhibitor levamisole (LMS) under identical conditions . The target compound combines the 4-phenylimidazole metal-coordinating moiety with a terminal propargyl group, a functional motif known in the petroleum industry to form polymeric protective films on steel surfaces under acidic conditions [1]. This dual mechanism—imidazole coordination to metal surface + propargyl polymerization—is not available from 4-phenylimidazole alone, suggesting the target compound may offer enhanced or more durable corrosion protection, though direct comparative electrochemical data (EIS, polarization) have not been published for this specific compound.

Corrosion inhibition Copper protection Electrochemistry

Optimal Procurement and Application Scenarios for 4-Phenyl-1-(prop-2-yn-1-yl)-1H-imidazole (CAS 1383601-79-3)


CuAAC-Based Medicinal Chemistry Probe and Library Synthesis

The target compound is ideally suited as a click-chemistry-ready building block for generating 1,2,3-triazole-linked conjugate libraries. Its terminal alkyne undergoes CuAAC with azide-functionalized biomolecules, fluorophores, or affinity tags, enabling rapid SAR exploration of the 4-phenylimidazole pharmacophore [1]. Compared to using 4-phenylimidazole (which would require a separate linker installation step), procuring this pre-functionalized scaffold saves 1–2 synthetic steps per library member, reducing both time and cost in medium-to-high-throughput medicinal chemistry workflows.

Glycosidase and IDO1 Inhibitor Screening Panels

The 4-phenylimidazole core confers validated inhibitory activity against sweet almond β-glucosidase (Ki = 0.8–6.6 µM) and human IDO1 (IC50 = 48 µM) [1][2]. Researchers screening for glycosidase or IDO1 inhibitors can use the target compound as a direct screening input or as a control probe, with the added advantage that any hits can be immediately derivatized via CuAAC for target engagement studies without resynthesis.

Metallodrug Ligand for Antimicrobial Cobalt/Nickel/Copper Complexes

The imidazole N3 atom coordinates to divalent transition metals (Co²⁺, Ni²⁺, Cu²⁺) to form octahedral [M(L)₄Cl₂] complexes with demonstrated antimicrobial activity comparable to gentamicin [1]. The 4-phenyl group enhances lipophilicity for membrane penetration, while the terminal alkyne enables post-complexation bioconjugation. This scenario is relevant for academic groups and early-stage biotech companies developing metal-based antimicrobial or anticancer agents.

Dual-Mechanism Corrosion Inhibitor Development for Copper and Steel

The 4-phenylimidazole substructure provides 95.84% corrosion inhibition efficiency for copper in sulfuric acid at 8 mM [1], while the propargyl group introduces a secondary film-forming inhibition mechanism established in petroleum-industry corrosion inhibitors [2]. Industrial laboratories developing mixed-mechanism corrosion inhibitor formulations can evaluate this compound as a single-molecule dual-action candidate, potentially reducing the number of components in inhibitor blends.

Quote Request

Request a Quote for 4-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.